molecular formula C13H14N4O3 B2877802 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921489-07-8

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile

Cat. No.: B2877802
CAS No.: 921489-07-8
M. Wt: 274.28
InChI Key: BXWAWLBSLIHHPX-UHFFFAOYSA-N
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Description

The compound is a pyridopyrimidinone derivative, which is a class of compounds that often exhibit interesting biological activities. The molecule also contains an acetonitrile group, which could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a pyridopyrimidinone core, an ethyl group, a methoxy group, and an acetonitrile group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the acetonitrile group could potentially undergo nucleophilic substitution reactions, while the pyridopyrimidinone core might be involved in various condensation or cyclization reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetonitrile group and the aromatic pyridopyrimidinone core could impact its solubility, boiling point, and other physical properties .

Scientific Research Applications

  • Chemistry: In chemistry, 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is employed as a building block for synthesizing complex organic molecules, serving as a versatile intermediate in organic synthesis.

  • Biology: In biological research, this compound can be studied for its interactions with biomolecules, potentially serving as a ligand in biochemical assays.

  • Medicine: Its unique structure makes it a candidate for drug development, particularly in exploring its pharmacokinetic properties and therapeutic potential.

  • Industry: Industrial applications might include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and physical properties in more detail .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile typically involves multi-step organic reactions, beginning with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved via cyclization reactions involving appropriate precursors such as ethyl and methoxy-substituted derivatives.

    • Reaction Conditions: The reaction conditions often involve using strong acids or bases to facilitate cyclization, followed by nitrile introduction through condensation reactions with cyanide sources. Typical solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

  • Industrial Production Methods: In industrial settings, the production of this compound might be scaled up using continuous flow reactors to optimize reaction efficiency and yield. This process could involve automated systems for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes a variety of reactions, including oxidation, reduction, and substitution.

    • Oxidation: Oxidation reactions might involve reagents like hydrogen peroxide or potassium permanganate, transforming specific functional groups without disrupting the pyrido[2,3-d]pyrimidine core.

    • Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, primarily targeting nitrile or keto groups.

  • Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, reducing agents, and nucleophiles under controlled conditions. Solvents such as DMSO, methanol, or toluene are often used, depending on the reaction.

  • Major Products:

Mechanism of Action

  • Molecular Targets and Pathways: The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism of action might involve binding to active sites, altering protein function, or modulating signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as those with different substituents at the 5, 6, and 7 positions.

This detailed look into the compound highlights its significance and versatile applications across various fields, making it an interesting subject of study for researchers and industry professionals alike.

Properties

IUPAC Name

2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-4-8-7-15-11-9(10(8)20-3)12(18)17(6-5-14)13(19)16(11)2/h7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWAWLBSLIHHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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